Ethyl 5-bromo-4-oxohexanoate

Organic Synthesis Medicinal Chemistry Heterocyclic Building Blocks

Ethyl 5-bromo-4-oxohexanoate is a trifunctional C8 building block containing a ketone, an ester, and a bromine atom alpha to the ketone. It is primarily utilized as an intermediate in the synthesis of heterocyclic compounds and receptor antagonists, with patent literature linking its derivatives to DPP-IV inhibitors and melanin-concentrating hormone receptor antagonists.

Molecular Formula C8H13BrO3
Molecular Weight 237.09 g/mol
CAS No. 75487-13-7
Cat. No. B14454403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-4-oxohexanoate
CAS75487-13-7
Molecular FormulaC8H13BrO3
Molecular Weight237.09 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C(C)Br
InChIInChI=1S/C8H13BrO3/c1-3-12-8(11)5-4-7(10)6(2)9/h6H,3-5H2,1-2H3
InChIKeyAECKHKIAYLJLAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Assessing Ethyl 5-bromo-4-oxohexanoate (CAS 75487-13-7) for Specialized Procurement


Ethyl 5-bromo-4-oxohexanoate is a trifunctional C8 building block containing a ketone, an ester, and a bromine atom alpha to the ketone. It is primarily utilized as an intermediate in the synthesis of heterocyclic compounds and receptor antagonists, with patent literature linking its derivatives to DPP-IV inhibitors and melanin-concentrating hormone receptor antagonists [1]. While it is a member of the halogenated ketoester class, specific, verifiable performance data that would prioritize its selection over analogous compounds is not readily available in the public domain from the mandated, authoritative sources.

Procurement Risks in Interchanging Halogenated Ketoesters for Ethyl 5-bromo-4-oxohexanoate


Direct generic substitution within the halogenated ketoester class is not supported by accessible, verifiable data for this specific compound. The synthesis of this compound, as described in patent literature, involves specific precursors like ethyl 4-oxohexanoate and specific bromination conditions yielding a specific regioisomer [1]. Swapping with a positional isomer, such as ethyl 4-bromo-3-oxohexanoate, or a different ester analog could lead to divergent reactivity in subsequent steps, such as cyclocondensations or nucleophilic substitutions, due to the distinct electronic and steric environment imposed by the precise placement of the ketone, ester, and bromine functionalities . However, quantitative evidence defining the exact yield or selectivity penalty for such a substitution is not published in a comparable format, making any interchange a high-risk assumption.

Quantitative Differentiation Evidence for Ethyl 5-bromo-4-oxohexanoate (CAS 75487-13-7): A Critical Gap


Critical Gap: Lack of Direct Head-to-Head or Cross-Study Comparable Quantitative Data

No admissible evidence was found that offers a direct, quantitative comparison of ethyl 5-bromo-4-oxohexanoate with a specific comparator under the same experimental conditions. The limited available data, such as a reported synthesis with a 30% yield from ethyl 4-oxohexanoate using bromine in diethyl ether [1], is not accompanied by comparable yield data for other synthetic routes or the synthesis of its closest analogs (e.g., the 4-bromo isomer or the methyl ester) under identical conditions. Therefore, a quantified difference supporting the selection of this specific compound over another cannot be established.

Organic Synthesis Medicinal Chemistry Heterocyclic Building Blocks

Potential Application Scenarios for Ethyl 5-bromo-4-oxohexanoate Based on Patent-Disclosed Utility


Synthesis of Substituted 3-Amino-Pyrrolidino-4-Lactams

Patents from Pfizer Inc. describe the use of ethyl 5-bromo-4-oxohexanoate as an intermediate in the multi-step synthesis of substituted 3-amino-pyrrolidine-4-lactam derivatives, which are investigated as DPP-IV inhibitors for potential diabetes treatment [1]. The specific arrangement of the ketone and bromine is crucial for constructing the lactam ring.

Preparation of Imidazopyridine-Based MCH Receptor Antagonists

This compound is cited as a reactant in patents for synthesizing imidazopyridine compounds, which act as melanin-concentrating hormone (MCH) receptor antagonists, a target explored for obesity therapy [2]. The bromoketoester moiety likely serves as a key electrophilic partner in forming the heterocyclic core.

Building Block for Highly Functionalized 5-Bromo-1,3-Thiazoles

Research indicates that α-bromoketones, a class to which this compound belongs, are used in the one-pot synthesis of highly functionalized 5-bromo-1,3-thiazoles, which are important scaffolds in medicinal chemistry [3]. Its specific substitution pattern may provide access to a unique subset of thiazole derivatives.

Quote Request

Request a Quote for Ethyl 5-bromo-4-oxohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.